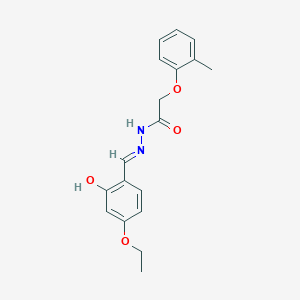![molecular formula C20H22N2O2 B6013450 N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide](/img/structure/B6013450.png)
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide, also known as DIM-5, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide is not fully understood; however, it has been reported to act on various molecular targets. One study reported that N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Another study reported that N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. Additionally, N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide has been reported to modulate the expression of various genes involved in cancer progression and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide in lab experiments include its high purity, stability, and potential therapeutic applications. However, there are also limitations associated with its use, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide. One potential direction is to investigate its efficacy in the treatment of other types of cancer. Another direction is to explore its potential as a therapeutic agent for inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide and to identify its molecular targets. Finally, efforts should be made to improve the synthesis methods of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide to make it more cost-effective and readily available for scientific research.
Conclusion:
In conclusion, N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide, also known as N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide, is a novel chemical compound that has shown potential therapeutic applications in various scientific research studies. Its synthesis method has been achieved using various methods, and it has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. Although more research is needed to fully understand its mechanism of action and identify its molecular targets, N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide has the potential to be a valuable therapeutic agent in the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide has been achieved using various methods, including the reaction of 2,3-dimethylindole with 3-phenoxypropionyl chloride in the presence of triethylamine. Another method involves the reaction of 2,3-dimethylindole with 3-phenoxypropionic acid in the presence of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). These methods have been reported to yield high purity and yield of N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide.
Wissenschaftliche Forschungsanwendungen
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. In one study, N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide was shown to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Another study reported that N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide has been shown to possess antioxidant activity by scavenging free radicals.
Eigenschaften
IUPAC Name |
N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-15(2)22-19-9-8-16(12-18(14)19)13-21-20(23)10-11-24-17-6-4-3-5-7-17/h3-9,12,22H,10-11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOBBTXDAXKIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)CNC(=O)CCOC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B6013371.png)
![2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6013387.png)
![2-[(1-ethyl-1H-imidazol-2-yl)methyl]-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6013393.png)
![ethyl 1-[2-(3-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6013399.png)
![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6013404.png)

![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6013413.png)
![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6013421.png)
![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6013425.png)
![4-(3-methoxyphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6013431.png)
![2-[4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6013436.png)

![tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate](/img/structure/B6013466.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide](/img/structure/B6013468.png)